1-Ethynyl-4-(methoxymethoxy)-2-methylbenzene
Overview
Description
1-Ethynyl-4-(methoxymethoxy)-2-methylbenzene is an organic compound with a unique structure that includes an ethynyl group, a methoxymethoxy group, and a methyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethynyl-4-(methoxymethoxy)-2-methylbenzene can be synthesized through several methods. One common approach involves the alkylation of 4-methoxyphenylacetylene with methyl iodide in the presence of a strong base such as potassium tert-butoxide. The reaction typically occurs under an inert atmosphere to prevent oxidation and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Ethynyl-4-(methoxymethoxy)-2-methylbenzene undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form alkenes or alkanes.
Substitution: The methoxymethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide can be used in polar aprotic solvents like dimethyl sulfoxide.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of new substituted benzene derivatives.
Scientific Research Applications
1-Ethynyl-4-(methoxymethoxy)-2-methylbenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1-ethynyl-4-(methoxymethoxy)-2-methylbenzene involves its interaction with various molecular targets and pathways. The ethynyl group can participate in click chemistry reactions, forming stable triazole linkages. The methoxymethoxy group can undergo hydrolysis to release methanol and form reactive intermediates that can further react with biological molecules. These interactions can modulate cellular processes and pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
1-Ethynyl-4-methoxybenzene: Similar structure but lacks the methoxymethoxy group.
4-Methoxyphenylacetylene: Similar structure but lacks the methyl group.
4-Methoxystyrene: Contains a vinyl group instead of an ethynyl group.
Uniqueness: 1-Ethynyl-4-(methoxymethoxy)-2-methylbenzene is unique due to the presence of both the ethynyl and methoxymethoxy groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and the development of novel compounds with enhanced properties.
Properties
IUPAC Name |
1-ethynyl-4-(methoxymethoxy)-2-methylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-4-10-5-6-11(7-9(10)2)13-8-12-3/h1,5-7H,8H2,2-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNSNJSFETJFQJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCOC)C#C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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